Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate: is a fluorinated piperidine derivative. This compound is known for its unique chemical structure, which includes a tert-butyl ester group and a fluoroacetyl moiety. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroacetyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can be used to modify peptides and proteins, potentially altering their activity and stability .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug precursor. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for various applications, including the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-butyl
Properties
IUPAC Name |
tert-butyl 4-(2-fluoroacetyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVCQLUIZZUHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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